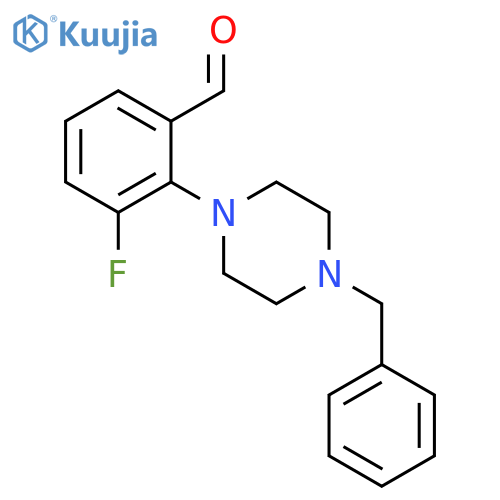

Cas no 883512-18-3 (2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde)

883512-18-3 structure

商品名:2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde

2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde

- 2-(4-Benzyl-1-piperazino)-3-fluorobenzaldehyde

- 2-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde

- 2-(2-CHLORO-6-FLUOROBENZYLOXY)BENZALDEHYDE

- 2-(4-Benzyl-1-piperazine)-3-fluoro-benzaldehyde

- 883512-18-3

- DTXSID90649846

- 2-(4-Benzyl-1-piperazinyl)-3-fluorobenzaldehyde

-

- MDL: MFCD06656548

- インチ: InChI=1S/C18H19FN2O/c19-17-8-4-7-16(14-22)18(17)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2

- InChIKey: IGPMDKVBYMCGQO-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=CC=C3F)C=O

計算された属性

- せいみつぶんしりょう: 298.14800

- どういたいしつりょう: 298.14814140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- PSA: 23.55000

- LogP: 2.96330

2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde セキュリティ情報

2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537452-1g |

2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde |

883512-18-3 | 98% | 1g |

¥1390.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537452-5g |

2-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde |

883512-18-3 | 98% | 5g |

¥3558.00 | 2024-04-27 |

2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

883512-18-3 (2-(4-Benzyl-1-piperazino)-3-fluoro-benzaldehyde) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量